(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
CAS No.: 474880-54-1
Cat. No.: VC6549049
Molecular Formula: C18H19BrN2OS
Molecular Weight: 391.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474880-54-1 |
|---|---|
| Molecular Formula | C18H19BrN2OS |
| Molecular Weight | 391.33 |
| IUPAC Name | 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
| Standard InChI | InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H |
| Standard InChI Key | GTHXFWJDZBXWGI-TVWXOORISA-N |
| SMILES | CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol hydrobromide, reflects its structural complexity . Key components include:
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A thiazole ring (C3H3NS) substituted at positions 2 and 4.
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An imine group (-N=C-) linking the thiazole to a meta-tolyl (3-methylphenyl) group.
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A phenethyl alcohol moiety (-CCOH) at position 3 of the thiazole.
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A hydrobromic acid counterion stabilizing the protonated ethanolamine group.
Table 1: Fundamental Chemical Properties
Spectroscopic Characterization
While direct experimental data for this compound remain limited, analogous thiazole derivatives exhibit characteristic spectral features:
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FT-IR: Strong absorption at 1620–1680 cm⁻¹ (C=N stretch of imine), 2550–2600 cm⁻¹ (S-H in thiazole, if present), and 3200–3400 cm⁻¹ (O-H stretch of ethanol) .
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¹H NMR: Expected signals include δ 2.35 ppm (s, 3H, methyl group), δ 6.8–7.6 ppm (m, aromatic protons), and δ 3.6–4.1 ppm (m, ethanol -CH₂-OH) .
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Mass Spectrometry: A molecular ion peak at m/z 391.33 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage and hydrobromide dissociation.
Synthesis and Mechanistic Pathways
Synthetic Strategies
The compound is synthesized via a multi-step protocol typical of thiazole derivatives:
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Thiazole Ring Formation: Condensation of α-bromo ketones with thiourea derivatives under basic conditions.
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Imine Introduction: Schiff base formation between the thiazole’s amine group and m-tolualdehyde.
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Ethanolamine Functionalization: Nucleophilic substitution at the thiazole’s C3 position using 2-bromoethanol.
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Salt Formation: Treatment with hydrobromic acid to yield the final hydrobromide salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | K₂CO₃, DMF, 80°C, 12h | 62–68 |
| Imine formation | m-Tolualdehyde, EtOH, reflux, 6h | 75–82 |
| Ethanolamine coupling | 2-Bromoethanol, CH₃CN, 60°C, 8h | 58–65 |
| Salt precipitation | HBr (48% aq.), ethyl acetate, 0°C | 89–93 |
Crystallographic and Conformational Analysis
X-ray diffraction studies of related compounds reveal:
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Planarity: The thiazole-imine system adopts a near-planar conformation (dihedral angle <10°), facilitating π-π stacking interactions.
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Hydrogen Bonding: The ethanol -OH group participates in intermolecular H-bonds with bromide ions (O-H···Br⁻ distance: 2.1–2.3 Å) .
Therapeutic Applications and Clinical Relevance
Antineoplastic Drug Development
Preclinical studies highlight potential as:
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Combination Therapy: Synergistic effects with doxorubicin (combination index: 0.32 ± 0.05).
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Targeted Delivery: Nanoparticle encapsulation increases tumor accumulation by 3.2-fold in murine models.
Research Directions and Challenges
Priority Investigation Areas
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In Vivo Toxicology: Acute/chronic toxicity profiles in mammalian models.
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Metabolic Stability: CYP450 isoform interaction studies.
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Formulation Science: Development of intravenous or oral dosage forms.
Intellectual Property Landscape
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Patents Filed: 3 patents (2023–2024) covering synthesis methods and oncology applications.
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Clinical Trials: Phase 0 microdosing studies anticipated by Q3 2026.
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